1-(4-Chlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
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Overview
Description
BRN 4501300, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure changes. Bromine azide is known for its potential to explode upon slight variations in conditions, making it a compound that requires careful handling .
Preparation Methods
Bromine azide can be synthesized through the reaction of sodium azide (NaN3) with bromine (Br2). The reaction proceeds as follows:
NaN3+Br2→BrN3+NaBr
This reaction forms bromine azide and sodium bromide as a byproduct. The preparation of bromine azide must be conducted under controlled conditions to prevent accidental explosions .
Chemical Reactions Analysis
Bromine azide undergoes various types of reactions, including:
Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical mechanisms.
Photochemical Reactions: UV photolysis of bromine azide results in the dissociation of the entire sample, indicating its instability under light exposure.
Common reagents used in these reactions include alkenes and UV light. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Bromine azide is primarily used in research settings due to its high reactivity. Its applications include:
Mechanism of Action
The mechanism of action of bromine azide involves its high reactivity and ability to undergo rapid decomposition. The molecular targets and pathways involved include the formation of azide radicals and bromine atoms upon dissociation. These reactive intermediates can further participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Bromine azide can be compared with other azide compounds such as:
- Fluorine azide (FN3)
- Chlorine azide (ClN3)
- Iodine azide (IN3)
While all these compounds share the azide functional group, bromine azide is unique due to its specific reactivity and sensitivity to temperature and pressure changes. This makes it particularly challenging to handle compared to its counterparts .
Properties
CAS No. |
93299-78-6 |
---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C15H10ClN3O/c16-11-7-5-10(6-8-11)15-18-17-14-9-20-13-4-2-1-3-12(13)19(14)15/h1-8H,9H2 |
InChI Key |
IAWSEHPLHLZBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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